molecular formula C17H15NO3 B154055 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- CAS No. 139122-18-2

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-

Cat. No. B154055
M. Wt: 281.3 g/mol
InChI Key: PPUSUFCWBNNFCW-UHFFFAOYSA-N
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Description

The compound "2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-" is a derivative of indole, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. Indole derivatives are of significant interest due to their diverse biological activities and their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, as described in one study . Another approach involved the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by a Pictet-Spengler reaction to yield tetrahydrospiro[cyclohexane-1,1'-(1H)pyrido[3,4-b]indol]-2-ones .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which can participate in hydrogen bonding and other interactions. The substitution on the indole ring, such as the benzoyloxyethyl group, can significantly alter the compound's electronic properties and reactivity .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including photoinduced transformations. For example, photoaddition of aminoquinones with alkenes can yield indole dione derivatives . Additionally, indole compounds can react with hydrazine hydrate to form debenzoylated hydrazides or undergo hydrolysis to yield carboxylic acids, which can decarboxylate to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole core. For example, the introduction of a benzoyloxyethyl group can affect the compound's lipophilicity and its interaction with biological targets . The synthesis of novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate demonstrates the versatility of indole chemistry and the ability to tailor these properties for specific applications .

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including derivatives like "2H-Indol-2-one," are pivotal in organic synthesis, inspiring a myriad of methods for their construction due to their profound presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting nine strategic approaches to constructing the indole nucleus. This classification aids in understanding the diversity of synthetic routes and their historical and contemporary significance, laying a foundation for developing new indole derivatives with various applications in medicinal chemistry and material science (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, demonstrate pleiotropic protective effects against chronic liver injuries. Wang et al. (2016) reviewed the pharmacokinetics of I3C and summarized its multifaceted roles in hepatic protection, including anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory effects. This underscores the therapeutic potential of indole derivatives in treating liver diseases and their role in detoxification and inflammation mitigation (Wang et al., 2016).

Environmental Impact and Biodegradation

Indole derivatives also feature in environmental science, particularly in the study of biodegradation and the fate of organic pollutants. Thornton et al. (2020) explored the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater, revealing the role of microorganisms in breaking down ether compounds, including indole-based ethers. This research highlights the environmental persistence and microbial degradation pathways of such compounds, informing bioremediation strategies for contaminated sites (Thornton et al., 2020).

Future Directions

The future directions for research on “2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-” could include further exploration of its synthesis, chemical reactions, and potential applications in pharmaceuticals .

properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUSUFCWBNNFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433504
Record name 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-

CAS RN

139122-18-2
Record name 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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